molecular formula C14H20ClN3 B3099378 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1353964-88-1

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No. B3099378
CAS RN: 1353964-88-1
M. Wt: 265.78 g/mol
InChI Key: XMDXXXINDYVLIY-UHFFFAOYSA-N
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Description

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride , also known by its IUPAC name 2-(1-piperidinylmethyl)benzonitrile , is a chemical compound with the molecular formula C₁₃H₁₆N₂·HCl . It has a molecular weight of approximately 200.28 g/mol . This compound is of interest due to its potential applications in various fields.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Nucleophilic Aromatic Substitution Reactions

A study highlights the mechanisms and outcomes of nucleophilic aromatic substitution reactions, a fundamental chemical process that could be relevant for modifying or synthesizing derivatives of the specified compound. This knowledge is crucial for designing new molecules with desired properties for scientific research (Pietra & Vitali, 1972)[https://consensus.app/papers/nucleophilic-substitution-nitrogroup-pietra/525ef507bd7a5e2c817c3cb9268d23a7/?utm_source=chatgpt].

Synthesis of Complex Molecules

Research on the synthesis of complex molecules, such as organotin(IV) complexes, showcases advanced strategies for constructing chemically and biologically significant molecules. These methodologies could be applicable for synthesizing or studying the compound , especially in the context of its potential anticarcinogenicity and toxicity profile (Ali, Shahzadi, & Imtiaz-ud-Din, 2018)[https://consensus.app/papers/anticarcinogenicity-toxicity-organotiniv-complexes-ali/5aacbddacd775fd88e776fdd9548fcf7/?utm_source=chatgpt].

Potential Scientific Applications

DNA Interaction Studies

Compounds that interact with DNA, like Hoechst 33258 and its analogues, offer a model for studying the binding affinity and specificity of similar chemical entities. Such studies are essential for understanding the molecular basis of sequence recognition and could inform research on compounds like 2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride (Issar & Kakkar, 2013)[https://consensus.app/papers/groove-binder-hoechst-33258-analogues-review-issar/2fcffe6af154530d83da2b39e8232efe/?utm_source=chatgpt].

Biocatalytic Applications

The ability of certain microbes to degrade nitrile compounds into less harmful products by employing nitrile-hydrolysing enzymes highlights an area of biotechnology where similar compounds could be utilized. This property is significant for environmental bioremediation and the synthesis of valuable chemicals (Sulistinah & Riffiani, 2018)[https://consensus.app/papers/nitrile-hydrolysing-enzymesproducing-bacterium-sulistinah/e2df988a753452388237fe0bb6543754/?utm_source=chatgpt].

properties

IUPAC Name

2-[[3-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-8-12-4-3-7-17(10-12)11-14-6-2-1-5-13(14)9-16;/h1-2,5-6,12H,3-4,7-8,10-11,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDXXXINDYVLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2C#N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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